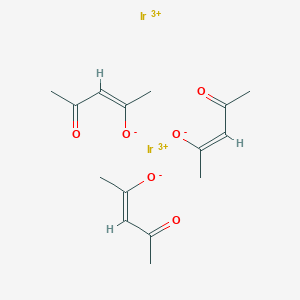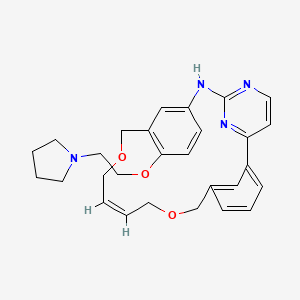
PEDttHD
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Poly(3,4-ethylenedioxythiophene) is a conducting polymer known for its excellent electrical conductivity, stability, and transparency. It is widely used in various electronic and optoelectronic applications due to its unique properties. This compound is often paired with poly(styrene sulfonic acid) to enhance its processability and solubility in water .
准备方法
Synthetic Routes and Reaction Conditions: Poly(3,4-ethylenedioxythiophene) can be synthesized through chemical or electrochemical polymerization of the monomer 3,4-ethylenedioxythiophene. The chemical polymerization involves the use of oxidizing agents such as iron(III) chloride or ammonium persulfate in an aqueous or organic solvent. The reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: In industrial settings, poly(3,4-ethylenedioxythiophene) is often produced by in situ polymerization of the monomer on the desired substrate. This method allows for the direct formation of thin films or coatings, which are essential for applications in electronics and optoelectronics .
化学反应分析
Types of Reactions: Poly(3,4-ethylenedioxythiophene) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the polymer’s electrical and optical properties, making it suitable for different applications .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as iron(III) chloride or ammonium persulfate are commonly used.
Reduction: Reducing agents like sodium borohydride can be employed to reduce the polymer.
Substitution: Various functional groups can be introduced into the polymer chain through substitution reactions, enhancing its properties.
Major Products Formed: The major products formed from these reactions include modified poly(3,4-ethylenedioxythiophene) with enhanced conductivity, stability, and solubility .
科学研究应用
Poly(3,4-ethylenedioxythiophene) has a wide range of scientific research applications:
作用机制
The mechanism of action of poly(3,4-ethylenedioxythiophene) involves its ability to conduct electricity through the movement of charge carriers along the polymer chain. This conductivity is achieved through the delocalization of π-electrons in the polymer backbone. The polymer can interact with various molecular targets and pathways, making it suitable for applications in electronics and bioelectronics .
相似化合物的比较
Poly(3,4-ethylenedioxythiophene) is unique compared to other conducting polymers due to its combination of high conductivity, stability, and transparency. Similar compounds include:
Polyaniline: Known for its high conductivity but lacks the transparency of poly(3,4-ethylenedioxythiophene).
Polypyrrole: Offers good conductivity but is less stable and transparent compared to poly(3,4-ethylenedioxythiophene).
Poly(3-hexylthiophene): Provides good solubility and processability but has lower conductivity and stability .
Poly(3,4-ethylenedioxythiophene) stands out due to its balanced properties, making it a versatile material for various applications.
属性
IUPAC Name |
(16Z)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31)/b4-3- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXVIOGONBBTBY-ARJAWSKDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CCOC2=C3COC/C=C\COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
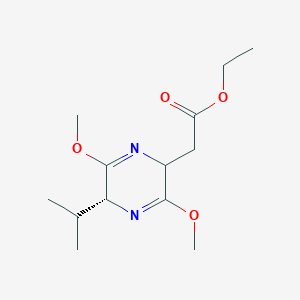
![(8S)-2-chloro-8-(trifluoromethyl)-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B8072226.png)
![(8S)-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B8072227.png)
![5-bromo-7-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B8072235.png)
![tert-Butyl 2-oxo-8'-azaspiro[azetidine-3,3'-bicyclo[3.2.1]octane]-8'-carboxylate](/img/structure/B8072239.png)
![4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester (hydrochloride)](/img/structure/B8072246.png)
![tert-Butyl (3aS,7aR)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B8072252.png)
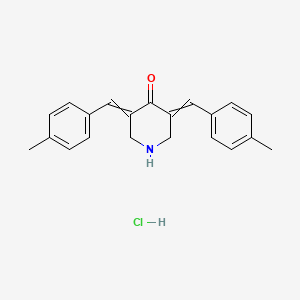
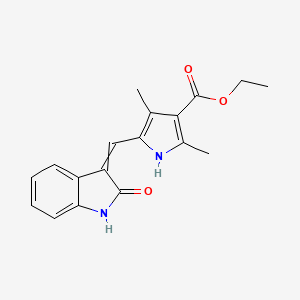
![N-indeno[1,2-b]quinoxalin-11-ylidenehydroxylamine](/img/structure/B8072264.png)
![(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8072270.png)
![N-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyridine-4-carbohydrazide](/img/structure/B8072289.png)
![Diacetato[(R)-(+)-2,2'-bis(DI-P-tolylphosphino)-1,1'-binaphthyl]ruthenium(II)](/img/structure/B8072299.png)
